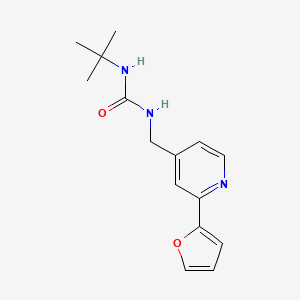

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

Description

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

1-tert-butyl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-15(2,3)18-14(19)17-10-11-6-7-16-12(9-11)13-5-4-8-20-13/h4-9H,10H2,1-3H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQGNYIFPWAJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-(furan-2-yl)pyridine with a suitable alkylating agent to form the intermediate compound.

Urea Formation: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product, 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis

Ureas undergo hydrolysis under acidic or basic conditions to form amines and carbamic acid derivatives. For this compound:

-

Acidic hydrolysis : Likely produces tert-butylamine and a carbamic acid derivative containing the furan-pyridinyl group.

-

Basic hydrolysis : May yield a carbamate salt and the parent amine.

Oxidation

The heterocyclic rings (furan and pyridine) may undergo oxidation, though their stability depends on substitution patterns. For example:

-

Furan oxidation : Susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄), potentially leading to ring-opening products.

-

Pyridine oxidation : Pyridine derivatives are generally resistant to oxidation but may react under harsh conditions .

Stability and Solubility

-

Thermal stability : Ureas are typically stable at moderate temperatures but may decompose at high temperatures.

-

Solubility : Likely influenced by the tert-butyl group (hydrophobic) and heteroaromatic substituents. Solubility in organic solvents (e.g., DMSO, DMF) is expected .

Reactivity Profile

| Reaction Type | Expected Products | Conditions |

|---|---|---|

| Hydrolysis (acidic) | tert-Butylamine + carbamic acid derivative | HCl/H₂O, heat |

| Hydrolysis (basic) | tert-Butylamine + carbamate salt | NaOH/aq, reflux |

| Oxidation | Oxidized furan/pyridine derivatives | KMnO₄, acidic conditions |

| Nucleophilic substitution | Modified urea derivatives | Alkyl halides, bases |

Analytical Techniques

The characterization of this compound would likely involve:

Scientific Research Applications

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of urea incorporating similar moieties have shown significant antiproliferative activity against various cancer cell lines, including colorectal and melanoma cells. The mechanism of action often involves cell cycle arrest and modulation of key regulatory proteins such as CDK4 and CDK6, which are crucial in cancer progression .

Case Study: Anticancer Activity

A notable study evaluated several urea derivatives, including those structurally related to 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The most promising derivatives were found to inhibit tumor growth in vivo, suggesting a potential pathway for developing new cancer therapies .

Therapeutic Potential

The therapeutic applications of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea extend beyond oncology:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential as antimicrobial agents.

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. The furan and pyridine rings allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity.

Comparison with Similar Compounds

1-(Tert-butyl)-3-(pyridin-4-ylmethyl)urea: Lacks the furan ring, making it less versatile in certain applications.

1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.

Uniqueness: 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is unique due to the presence of both furan and pyridine rings, which provide a combination of electronic and steric properties that are not found in similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Biological Activity

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 286.32 g/mol

- LogP : 3.5 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 66.1 Ų

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in cancer therapy and antimicrobial activity.

Antitumor Activity

1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has shown significant antitumor properties in several studies:

- Inhibition of Cell Proliferation : The compound demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

- Mechanism : It appears to act by inducing apoptosis through the activation of caspase pathways and inhibiting key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Bacteria : Studies reported that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL.

- Mechanism : The antimicrobial effect is believed to arise from the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several research articles have documented the biological activity of this compound:

-

Antitumor Efficacy in Animal Models

- A study conducted on xenograft models demonstrated that treatment with 1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells through enhanced expression of pro-apoptotic proteins.

-

Antimicrobial Testing

- In vitro studies showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The agar diffusion method revealed zones of inhibition exceeding 20 mm, indicating strong antimicrobial potential.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.